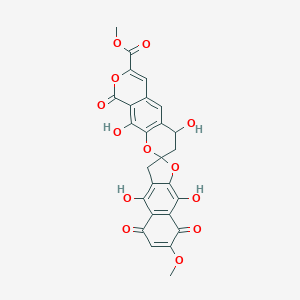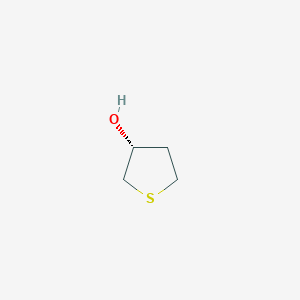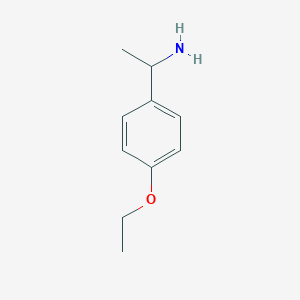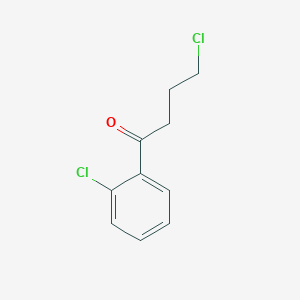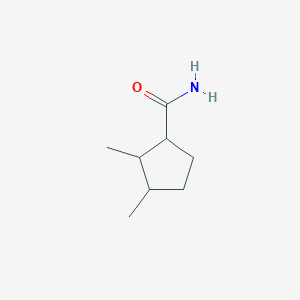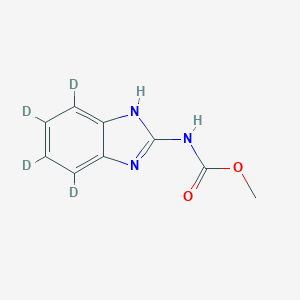![molecular formula C8H8Cl2 B020448 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane CAS No. 102968-84-3](/img/structure/B20448.png)
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane, also known as DCTO, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This molecule is a member of the tetracyclic family of compounds and has been found to exhibit a wide range of biological activities. In 3.0.02,8.04,6]octane.
Mechanism Of Action
The exact mechanism of action of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is not yet fully understood. However, it has been found to interact with several key proteins and enzymes in the body, leading to a wide range of biological activities.
Biochemical And Physiological Effects
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been found to exhibit a wide range of biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane in lab experiments is its high level of purity. This makes it an ideal candidate for use in a wide range of scientific applications. However, one of the main limitations of using this molecule is its relatively high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several potential future directions for research on 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane. One area of focus is on its potential applications in the field of organic electronics. Researchers are also exploring its potential as a treatment for neurodegenerative diseases and cancer. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane is a complex process that involves several steps. One of the most common methods of synthesis involves the reaction of 1,5-cyclooctadiene with chlorine gas in the presence of a catalyst. This reaction results in the formation of 2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane as a white solid with a high level of purity.
Scientific Research Applications
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of organic electronics. This molecule has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic electronic devices such as solar cells and transistors.
properties
CAS RN |
102968-84-3 |
|---|---|
Product Name |
2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane |
Molecular Formula |
C8H8Cl2 |
Molecular Weight |
175.05 g/mol |
IUPAC Name |
2,3-dichlorotetracyclo[3.3.0.02,8.04,6]octane |
InChI |
InChI=1S/C8H8Cl2/c9-7-5-2-1-3-6(4(2)5)8(3,7)10/h2-7H,1H2 |
InChI Key |
HDZQLXLVBPWTKO-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Canonical SMILES |
C1C2C3C2C(C4(C1C34)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




